molecular formula C11H19N5O2 B2389068 4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide CAS No. 1482079-17-3

4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2389068
CAS No.: 1482079-17-3
M. Wt: 253.306
InChI Key: FSSGWOAOURVCAC-UHFFFAOYSA-N
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Description

4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the morpholine ring: This step involves the reaction of the pyrazole derivative with a morpholine derivative under suitable conditions, such as heating in the presence of a base.

    Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the morpholine ring suggests potential interactions with neurotransmitter receptors or ion channels, while the pyrazole core may interact with various enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-N-(2-piperidin-4-ylethyl)-1H-pyrazole-3-carboxamide: Similar structure with a piperidine ring instead of a morpholine ring.

    4-Amino-1-methyl-N-(2-pyrrolidin-4-ylethyl)-1H-pyrazole-3-carboxamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The unique combination of the morpholine ring and the pyrazole core in 4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-15-8-9(12)10(14-15)11(17)13-2-3-16-4-6-18-7-5-16/h8H,2-7,12H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSGWOAOURVCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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